![molecular formula C11H16ClN B2664437 3-[(3-Methylphenyl)methyl]azetidine hydrochloride CAS No. 1989671-81-9](/img/structure/B2664437.png)
3-[(3-Methylphenyl)methyl]azetidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-Methylphenyl)methyl]azetidine hydrochloride is a chemical compound with the CAS Number: 2551117-80-5 . It has a molecular weight of 183.68 . The compound is stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(m-tolyl)azetidine hydrochloride . The InChI code is 1S/C10H13N.ClH/c1-8-3-2-4-9(5-8)10-6-11-7-10;/h2-5,10-11H,6-7H2,1H3;1H .Physical And Chemical Properties Analysis
3-[(3-Methylphenyl)methyl]azetidine hydrochloride is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 183.68 .科学的研究の応用
Synthesis and Reactivity
Azetidines, including derivatives similar to "3-[(3-Methylphenyl)methyl]azetidine hydrochloride," are explored for their unique reactivity and potential in synthesizing bioactive compounds. For instance, the rearrangement of 2-aryl-3,3-dichloroazetidines involves the intermediacy of 2-azetines, showcasing the synthetic utility of azetidine derivatives in creating complex molecules (Dejaegher, Mangelinckx, & De Kimpe, 2002). Furthermore, the development of methods for the enantioselective functionalization of amines, including azetidines, through palladium-catalyzed C–H arylation highlights their role in asymmetric synthesis, which is crucial for drug discovery (Jain, Verma, Xia, & Yu, 2016).
Drug Development and Prodrug Design
Azetidine derivatives are involved in the design of prodrugs, where they enhance the pharmacokinetic properties of active pharmaceutical ingredients. For example, novel approaches for designing prodrugs of AZT (3'-Azido-2',3'-dideoxythymidine) utilize azetidine-containing compounds to improve anti-HIV activity and brain penetration (Parang, Wiebe, & Knaus, 2000).
Material Science and Polymer Chemistry
Azetidine derivatives also find applications in material science, such as in the development of self-curable systems for aqueous-based polyurethane dispersions. These systems utilize azetidine end groups to achieve curing through a ring-opening reaction, demonstrating the versatility of azetidine derivatives in creating advanced materials (Wang, Chen, Yeh, & Chen, 2006).
Biological Studies and Mechanism Investigation
In the biological realm, azetidine-containing compounds are studied for their potential as neurokinin-1 receptor antagonists, offering insights into new therapeutic agents for conditions such as depression and emesis (Harrison et al., 2001). Additionally, azetidines are utilized in the synthesis of iminosugars, exploring their glycosidase inhibitory activity and potential as therapeutic agents (Lawande et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
3-[(3-methylphenyl)methyl]azetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-9-3-2-4-10(5-9)6-11-7-12-8-11;/h2-5,11-12H,6-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYOERNGPSDFOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(3-(4-benzoylbenzoyl)thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2664354.png)
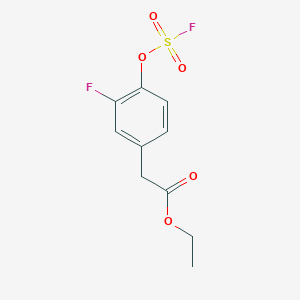
![1-[6-(Difluoromethyl)-5-methylpyridin-3-yl]-4,4-difluoro-3,3-dimethylisoquinoline](/img/structure/B2664356.png)
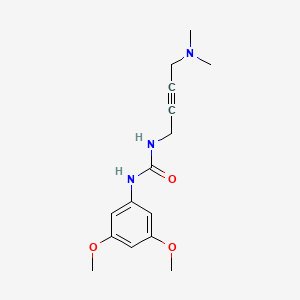
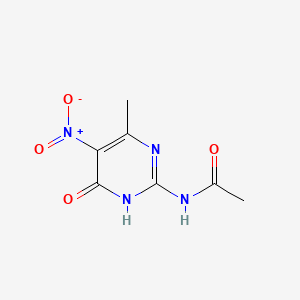
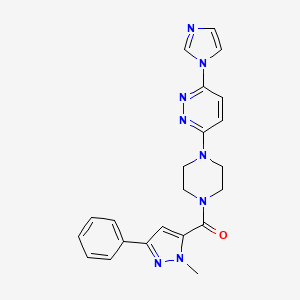
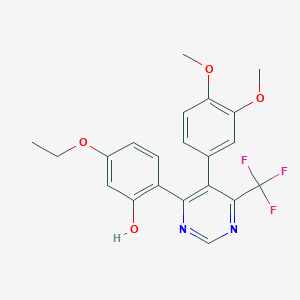
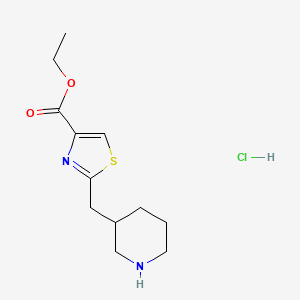
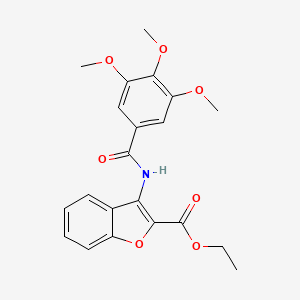
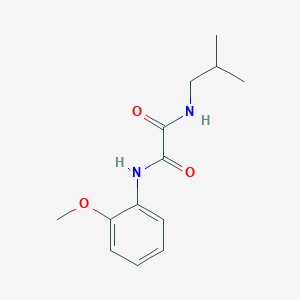
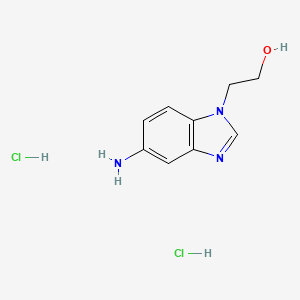

![(E)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-(3,4-dimethoxyphenyl)ethenesulfonamide](/img/structure/B2664376.png)
